![molecular formula C12H15NO2S B14235116 Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- CAS No. 524931-13-3](/img/structure/B14235116.png)
Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- is a chemical compound with a unique structure that includes a methanesulfonamide group attached to a phenyl ring, which is further substituted with a cyclopentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[2-(5-oxo-1-cyclopenten-1-yl)phenyl]-
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
524931-13-3 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[2-(cyclopenten-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-16(14,15)13-12-9-5-4-8-11(12)10-6-2-3-7-10/h4-6,8-9,13H,2-3,7H2,1H3 |
InChI Key |
CHHOUCLUHPZPKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


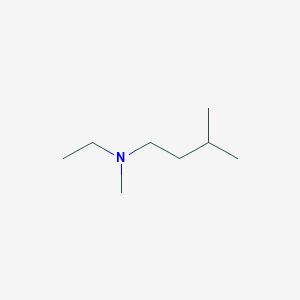
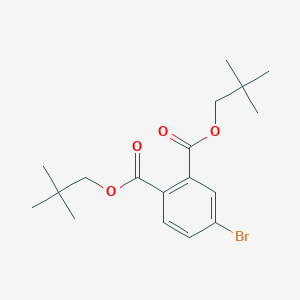
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
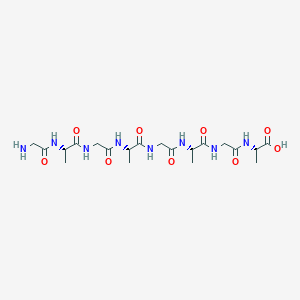
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
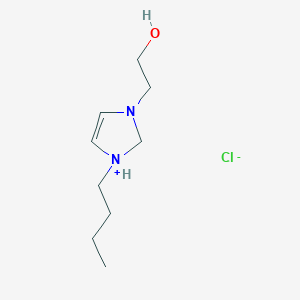
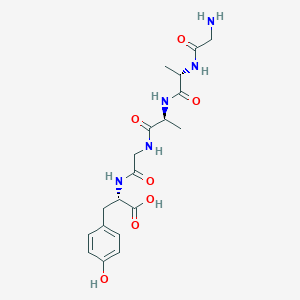

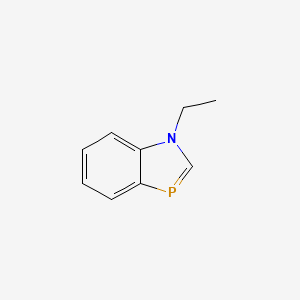
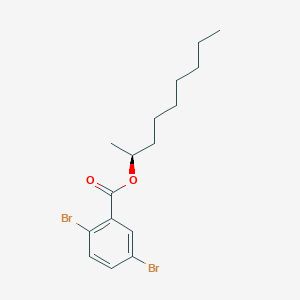

![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
